molecular formula C12H11BrN2OS B1493777 6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098020-29-0

6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B1493777
CAS RN: 2098020-29-0
M. Wt: 311.2 g/mol
InChI Key: IDWIQGOBPFEOJU-UHFFFAOYSA-N
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Description

6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one is a synthetic compound that has been studied for its potential applications in scientific research. It is a small molecule that is composed of a pyrimidine ring with a methylthio substituent and a 4-bromobenzyl group. This compound has been studied for its potential applications in biomedical research, including drug development, gene expression analysis, and cancer research.

Scientific Research Applications

Synthesis and Biological Activity

  • Research has demonstrated the synthesis and testing of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides for their biological activities. Compounds synthesized through glycosylation procedures exhibited significant activity against measles in vitro and moderate antitumor activity against leukemia, highlighting the potential of pyrimidine derivatives in developing therapeutic agents (Petrie et al., 1985).

  • Another study focused on the synthesis of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides, exploring their biological activities. Some derivatives showed significant activity against viruses and tumor cells, with particular compounds demonstrating potent inhibitory growth effects on leukemia, underscoring the therapeutic potential of pyrimidine nucleosides (Cottam et al., 1984).

Antimicrobial Applications

  • A study on pyrimidine derivatives incorporated into polyurethane varnish and printing ink paste revealed excellent antimicrobial effects against various microbial strains. This suggests the utility of such compounds in surface coatings and ink pastes to confer antimicrobial properties, thereby enhancing material safety and longevity (El‐Wahab et al., 2015).

Sensor and Imaging Applications

  • Research on fluorescent sensors for the detection of aluminum ion, utilizing compounds including 6-amino-5-((4-bromobenzylidene)amino)-2-mercaptopyrimidin-4-ol, showcased the utility of pyrimidine derivatives in selective recognition and imaging applications. Such sensors have been recommended for selective detection and logic gate applications, further indicating their versatility in chemical sensing and biological imaging (Yadav & Singh, 2018).

properties

IUPAC Name

4-[(4-bromophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2OS/c1-17-12-14-10(7-11(16)15-12)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWIQGOBPFEOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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